molecular formula C11H11NO2 B13223644 5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B13223644
M. Wt: 189.21 g/mol
InChI Key: JGCCAAQEKITIHS-UHFFFAOYSA-N
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Description

5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C₁₁H₁₁NO₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the cyclopropanation of an indene derivative, followed by functional group transformations to introduce the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclopropane-fused indene structure. This combination of functional groups imparts unique reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid

InChI

InChI=1S/C11H11NO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4,12H2,(H,13,14)

InChI Key

JGCCAAQEKITIHS-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC=C3)N

Origin of Product

United States

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